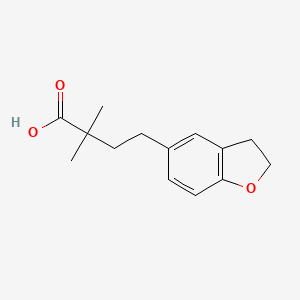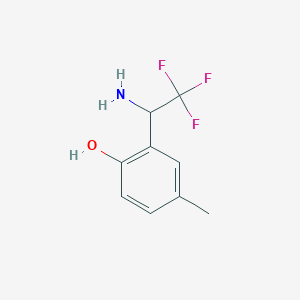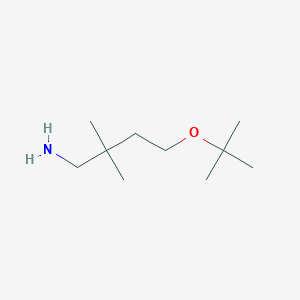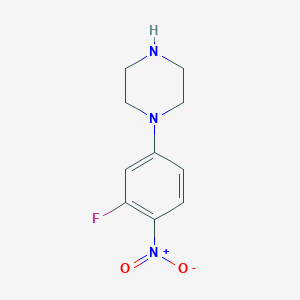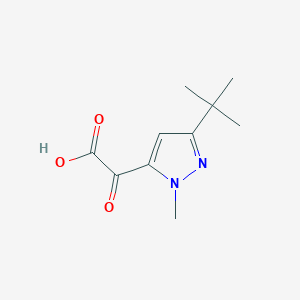
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxoacetic acid moiety attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid can be achieved through a multi-step process. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by oxidation to introduce the oxoacetic acid moiety. The reaction conditions typically involve the use of a solvent such as methanol and a drying agent like magnesium sulfate to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free conditions and environmentally friendly reagents may be employed to minimize waste and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives .
科学的研究の応用
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activities, making them useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. The oxoacetic acid moiety may also play a role in binding to active sites or influencing the compound’s overall reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core structure but lacks the oxoacetic acid moiety.
N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine: Another pyrazole derivative with a different functional group attached to the pyrazole ring.
Uniqueness
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid is unique due to the presence of both the tert-butyl and oxoacetic acid groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(5-tert-butyl-2-methylpyrazol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-5-6(12(4)11-7)8(13)9(14)15/h5H,1-4H3,(H,14,15) |
InChIキー |
YKGUPFBIZSQCSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



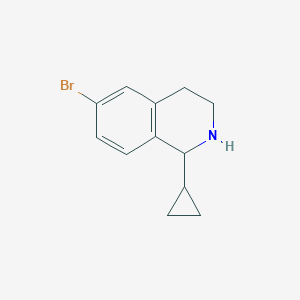
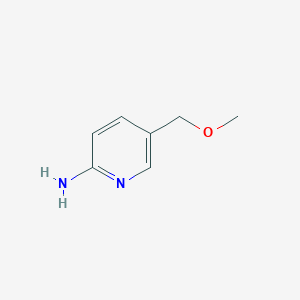

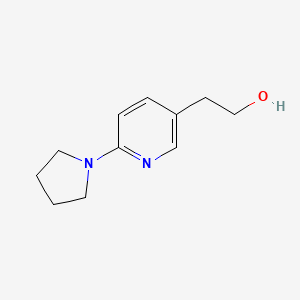
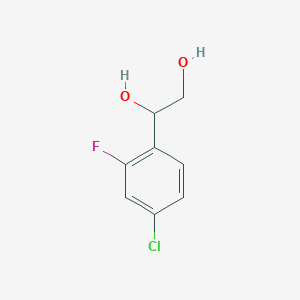
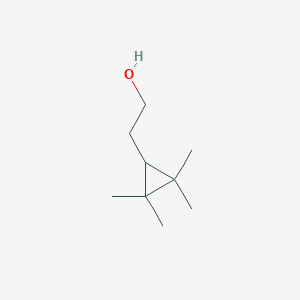
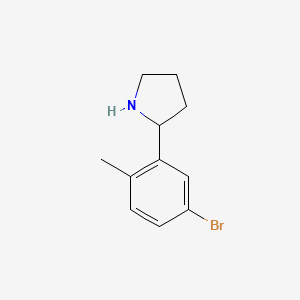
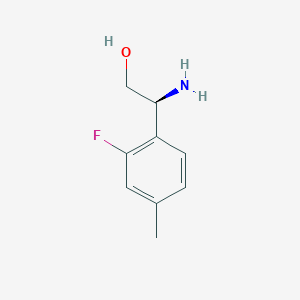
![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)
